molecular formula C12H14Cl2O3 B12499336 tert-Butyl 3,4-dichloro-2-methoxybenzoate

tert-Butyl 3,4-dichloro-2-methoxybenzoate

Cat. No.: B12499336
M. Wt: 277.14 g/mol
InChI Key: BOCDUNGFRVTCND-UHFFFAOYSA-N
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Description

tert-Butyl 3,4-dichloro-2-methoxybenzoate is an organic compound with the molecular formula C12H14Cl2O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with tert-butyl, dichloro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,4-dichloro-2-methoxybenzoate typically involves the esterification of 3,4-dichloro-2-methoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3,4-dichloro-2-methoxybenzoic acid+tert-butyl alcoholacid catalysttert-Butyl 3,4-dichloro-2-methoxybenzoate+water\text{3,4-dichloro-2-methoxybenzoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3,4-dichloro-2-methoxybenzoic acid+tert-butyl alcoholacid catalyst​tert-Butyl 3,4-dichloro-2-methoxybenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,4-dichloro-2-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or thiolates, typically carried out in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products Formed

    Substitution Reactions: Products include substituted benzoates with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include carboxylic acid derivatives.

    Reduction Reactions: Products include alcohol derivatives of the original ester.

Scientific Research Applications

tert-Butyl 3,4-dichloro-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3,4-dichloro-2-methoxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include:

    Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

    Signal Transduction: The compound may modulate signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3,5-dichloro-4-methoxybenzoate
  • tert-Butyl 3,4-dichloro-2-hydroxybenzoate
  • tert-Butyl 3,4-dichloro-2-ethoxybenzoate

Uniqueness

tert-Butyl 3,4-dichloro-2-methoxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C12H14Cl2O3

Molecular Weight

277.14 g/mol

IUPAC Name

tert-butyl 3,4-dichloro-2-methoxybenzoate

InChI

InChI=1S/C12H14Cl2O3/c1-12(2,3)17-11(15)7-5-6-8(13)9(14)10(7)16-4/h5-6H,1-4H3

InChI Key

BOCDUNGFRVTCND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=C(C=C1)Cl)Cl)OC

Origin of Product

United States

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